molecular formula C19H17BrO2 B3459894 4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one CAS No. 5659-60-9

4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one

Cat. No.: B3459894
CAS No.: 5659-60-9
M. Wt: 357.2 g/mol
InChI Key: SMQVIRLKLFAOHT-UHFFFAOYSA-N
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Description

4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one is an organic compound that features a benzofuran ring substituted with a bromophenyl group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one is unique due to its benzofuran ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from other compounds with similar substituents but different core structures.

Properties

IUPAC Name

4-[3-(4-bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrO2/c1-12-3-9-17-16(11-12)19(14-5-7-15(20)8-6-14)18(22-17)10-4-13(2)21/h3,5-9,11H,4,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQVIRLKLFAOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C3=CC=C(C=C3)Br)CCC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360487
Record name 4-[3-(4-bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5659-60-9
Record name 4-[3-(4-bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one
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4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one
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4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one
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4-[3-(4-Bromophenyl)-5-methyl-1-benzofuran-2-yl]butan-2-one

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